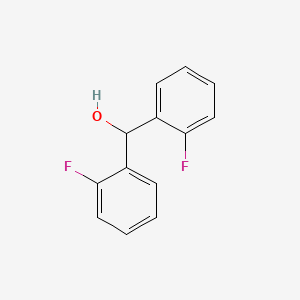

Bis(2-fluorophenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

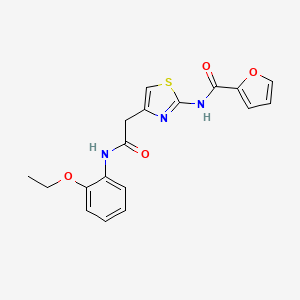

“Bis(2-fluorophenyl)methanol”, also referred to as “4,4’-Difluorobenzhydrol”, is a diphenyl methanol building block with two fluorine atoms . It is one of the degradation products of flunarizine hydrochloride .

Synthesis Analysis

The synthesis, characterization, spectral, and fluorescence properties of bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine were reported for the first time . The new compound has been characterized by elemental analysis, UV–Vis, FT-IR, 1H-NMR, and mass spectra .

Molecular Structure Analysis

The molecular formula of “Bis(2-fluorophenyl)methanol” is C13H10F2O . It has a molecular weight of 220.21 g/mol .

Scientific Research Applications

1. Proton Exchange Membranes in Fuel Cells

Bis(2-fluorophenyl)methanol has been investigated for its application in proton exchange membranes (PEMs) for fuel cells. Studies have focused on developing materials with high proton conductivity, low water uptake, and low methanol permeability, which are essential properties for efficient fuel cells (Wang et al., 2012).

2. Photophysical Properties and Singlet Oxygen Generation

Research has been conducted on the photophysical properties of bis(2-fluorophenyl)methanol, particularly in the context of singlet oxygen generation. These studies are crucial in the field of photochemotherapy and have implications for the development of novel therapeutic agents (Ramaiah et al., 1997).

3. Analysis in Pharmaceutical Formulations

The compound has been analyzed in the presence of degradation products in pharmaceutical formulations using advanced chromatography techniques. This research is significant for quality control and assurance in the pharmaceutical industry (El-Sherbiny et al., 2005).

4. Impact on Phase Behavior of Molecular Crystals

Studies have examined the influence of bis(2-fluorophenyl)methanol on the phase behavior of molecular crystals, particularly in relation to thermal anomalies and phase transitions. This research contributes to a better understanding of material properties under different thermal conditions (Saito et al., 1998).

5. In Situ Generation of Electrocatalysts

Research has explored the in situ generation of electrocatalysts using bis(2-fluorophenyl)methanol. These studies are important for developing new methods to promote methanol redox reactions in electrochemical applications (Tang et al., 2016).

6. Fluorescence Detection in Chemical Sensing

Bis(2-fluorophenyl)methanol has been investigated for its application in fluorescence spectroscopy, particularly in the selective and sensitive detection of metal ions. This research is valuable for developing new sensors and detection methods in analytical chemistry (Visscher et al., 2016).

Safety And Hazards

properties

IUPAC Name |

bis(2-fluorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWHHGVNDORBNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=CC=C2F)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-fluorophenyl)methanol | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(thiophen-2-ylmethyl)propane-1-sulfonamide](/img/structure/B2628081.png)

![2-(4-(butylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2628083.png)

![ethyl 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propanoate](/img/structure/B2628087.png)

![N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide](/img/structure/B2628089.png)

![Tert-butyl N-[3-bromo-2-chloro-6-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]-N-(3-bromo-2-chloro-6-fluorophenyl)carbamate](/img/no-structure.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628098.png)

![N-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2628099.png)

![[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanamine;dihydrochloride](/img/structure/B2628103.png)